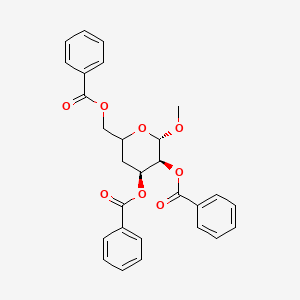

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 are substituted with benzoyl groups, and the hydroxyl group at position 4 is removed. This compound is often utilized in synthetic organic chemistry due to its unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and substitution reactions. One common method includes:

Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.

Selective Deprotection: The protected glucopyranoside undergoes selective deprotection to remove specific benzoyl groups.

Substitution Reaction: The deprotected hydroxyl group at position 4 is substituted with a methyl group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of alpha-D-glucopyranoside are reacted with benzoyl chloride.

Automated Deprotection and Substitution: Automated systems are used for selective deprotection and substitution to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives with carboxyl groups.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C28H26O8

Molecular Weight : 490.50 g/mol

CAS Number : 19488-41-6

Appearance : Off-white to pale yellow solid

The compound features multiple benzoyl groups that serve as protecting groups for hydroxyl functionalities, enhancing the stability and reactivity of the glucopyranoside structure during synthetic processes.

Applications in Glycosylation Reactions

-

Building Block for Oligosaccharides :

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is frequently utilized as a glycosyl donor in oligosaccharide synthesis. Its protective groups allow for selective reactions that are crucial for constructing complex carbohydrate structures. The compound's ability to participate in glycosylation reactions with various acceptors has been documented in several studies . -

Regioselectivity and Stereoselectivity Control :

The presence of benzoyl protecting groups significantly influences the regio- and stereoselectivity of glycosylation reactions. This aspect has been exploited to develop methodologies that yield specific oligosaccharide configurations, which are essential for biological activity . -

Synthesis of Glycosaminoglycan Oligosaccharides :

Recent advances have highlighted the role of this compound in synthesizing glycosaminoglycan oligosaccharides. Its use as a protected intermediate facilitates the construction of these biologically important polysaccharides .

Case Study 1: Synthesis Methodology

A study demonstrated the efficient one-step synthesis of this compound from methyl α-D-glucopyranoside using benzyl chloride and sodium hydride under controlled heating conditions. This method yielded a significant amount of the desired product while minimizing by-products .

Case Study 2: Biological Applications

Research has shown that oligosaccharides synthesized using this compound exhibit specific biological activities, including anti-inflammatory properties. These findings underscore the importance of this compound in developing therapeutic agents targeting various diseases .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Glycosylation Reactions | Acts as a glycosyl donor; enhances regioselectivity and stereoselectivity |

| Oligosaccharide Synthesis | Serves as a building block for complex carbohydrates |

| Biological Studies | Used in synthesizing bioactive oligosaccharides with potential therapeutic effects |

| Synthetic Methodologies | Facilitates efficient synthesis protocols with minimal side products |

Mecanismo De Acción

The mechanism of action of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The compound can inhibit or modify the activity of these enzymes by binding to their active sites, thereby affecting the metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside: Similar structure but with a chlorine atom at position 4.

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Similar structure but with benzyl groups instead of benzoyl groups.

Uniqueness

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the absence of a hydroxyl group at position 4. This structural uniqueness imparts distinct reactivity and interaction properties, making it valuable in specialized synthetic and research applications.

Actividad Biológica

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside (CAS Number: 19488-41-6) is a glycoside compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C28H26O8

- Molecular Weight : 490.50 g/mol

- Structure : The compound features three benzoyl groups attached to the glucopyranoside structure, which enhances its lipophilicity and potential biological interactions.

Anticancer Activity

There is emerging evidence that glycosides can influence cancer cell behavior. A study indicated that glycosides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways . Although direct studies on this compound are scarce, its structural features suggest it may interact with similar pathways.

Case Studies and Research Findings

- Conformational Studies : A crystallographic study established the conformation of this compound in solid-state. The compound adopts a stable chair conformation typical of pyranose sugars, which is crucial for its biological activity .

- Synthesis and Modification : Research has shown that modifications to the glucopyranoside structure can enhance biological activity. For example, the introduction of methoxy groups or variations in the benzoyl substituents can significantly alter the compound's interaction with biological targets .

- Pharmacological Potential : The potential pharmacological applications of methylated glucopyranosides have been explored in various studies. These compounds have been linked to anti-inflammatory and antioxidant activities, further supporting their therapeutic potential in treating viral infections and cancer .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPVDZTZGGKAHL-CJDMLRBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H](CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.